Cumene

Description

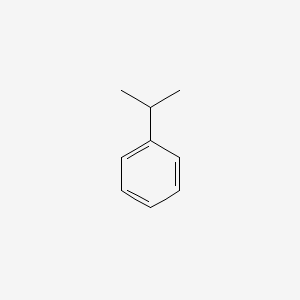

Cumene is an alkylbenzene that is benzene carrying an isopropyl group.

Cumene is used in a variety of petroleum products. Acute (short-term) inhalation exposure to cumene may cause headaches, dizziness, drowsiness, slight incoordination, and unconsciousness in humans. Cumene has a potent central nervous system (CNS) depressant action characterized by a slow induction period and long duration of narcotic effects in animals. Cumene is a skin and eye irritant. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of cumene in humans. Animal studies have reported increased liver, kidney, and adrenal weights from inhalation exposure to cumene. EPA has classified cumene as a Group D, not classifiable as to human carcinogenicity.

Cumene is a natural product found in Vaccinium virgatum, Vaccinium ashei, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

cumene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12, Array | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021827 | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

98-82-8 | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cumene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cumene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GR82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |

| Record name | CUMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylbenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CUMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CUMENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/775 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cumene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Context and Evolution of Cumene Chemistry Research

The history of cumene (B47948) research is closely tied to its industrial production and applications. Early processes for cumene production were developed between 1939 and 1945, driven by the demand for high-octane aviation gasoline during World War II. tarjomeplus.com The initial commercial production routes involved the alkylation of benzene (B151609) with propylene (B89431) using acid catalysts such as boron trifluoride, hydrogen fluoride, aluminum chloride, and phosphoric acid. tarjomeplus.com

Over time, research focused on improving the efficiency, yield, and environmental profile of cumene production. The liquid-phase alkylation of benzene with propylene using sulfuric acid was an early route, but it presented challenges related to neutralization, recycling, and corrosion. This led to the adoption of solid phosphoric acid (SPA) supported on alumina (B75360) as an alternative catalyst. wikipedia.org

A significant evolution in cumene chemistry research occurred with the advent of zeolite-based catalysts. Early processes utilizing zeolite catalysts were developed in the late 1980s. tarjomeplus.com By the mid-1990s, commercial production began shifting towards zeolite-based technologies. wikipedia.org Research in this area led to the development of advanced catalysts like the UOP Q-Max process with QZ-2000 and QZ-2001 catalysts, and technologies from Badger Licensing utilizing MCM-22 catalysts. tarjomeplus.com These advancements aimed at improving catalyst stability, operating costs, and enabling operation at lower benzene to propylene feed ratios. tarjomeplus.comten.com

Research also explored alternative catalysts, including an improved aluminum chloride catalyst process developed by Monsanto in 1976, which achieved high yields of cumene. tarjomeplus.comstraitsresearch.com

Significance of Cumene in Modern Chemical Science and Industry Academic Perspective

From an academic perspective, cumene's significance lies primarily in its role as a key intermediate in the production of other valuable chemicals, most notably phenol (B47542) and acetone (B3395972). procurementresource.comchemicalbook.comtarjomeplus.comfiveable.me The cumene (B47948) process, also known as the Hock process, is the dominant industrial method for synthesizing phenol and acetone from benzene (B151609) and propylene (B89431). fiveable.mechemeurope.comwikipedia.org This process involves the initial alkylation of benzene with propylene to form cumene, followed by the oxidation of cumene to cumene hydroperoxide, which is then cleaved in an acidic medium to produce phenol and acetone. fiveable.mechemeurope.comwikipedia.orglibretexts.org

The academic interest in this process stems from the fundamental chemical principles involved, including Friedel-Crafts alkylation, free radical oxidation, and acid-catalyzed rearrangement (Hock rearrangement). chemeurope.comwikipedia.orglibretexts.org Research in this area focuses on understanding and optimizing these reactions, including studies on reaction mechanisms, kinetics, and catalysis. chemeurope.comresearchgate.nettamu.eduulisboa.pt

Beyond its role in phenol and acetone production, academic research explores other applications and reactions of cumene. It is a precursor in the synthesis of alpha-methylstyrene, another industrially relevant compound. tarjomeplus.comfishersci.ca Cumene is also studied as a solvent in various chemical processes due to its properties as a non-polar aromatic solvent. fishersci.ca Academic investigations also touch upon its presence as a component in fuels and its environmental fate, including studies on its degradation pathways. mdpi.comwho.int

The economic importance of cumene as a building block chemical further drives academic research into more efficient and sustainable production methods. chemicalbook.comstraitsresearch.com The continuous demand for phenol and acetone in the production of plastics and other materials underpins the ongoing academic interest in optimizing the cumene process. procurementresource.comchemicalbook.comfiveable.me

Scope and Objectives of Current Research Trajectories in Cumene Chemistry

Catalytic Alkylation of Benzene with Propylene: Mechanistic Insights and Catalyst Development

The production of cumene (isopropylbenzene) is achieved through the Friedel-Crafts alkylation of benzene with propylene. This reaction is catalyzed by acid catalysts. Historically, liquid acid catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA) were widely used. However, concerns regarding corrosion, environmental impact, and catalyst disposal have driven the development and adoption of more environmentally friendly and efficient solid acid catalysts, particularly zeolites. upm.esexxonmobilchemical.comtarjomeplus.comresearchgate.netresearchgate.net

Catalyst development has focused on achieving high activity, selectivity for cumene (minimizing by-products like n-propylbenzene and PIPB), and catalyst stability (resistance to deactivation). upm.es

Zeolite-Based Catalysts: Structure-Activity Relationships and Deactivation Mechanisms

Zeolites, crystalline aluminosilicates with well-defined pore structures and tunable acidity, have emerged as the catalysts of choice for cumene production, accounting for over 80% of worldwide production. tarjomeplus.comslideshare.net Their efficacy is closely linked to their structural properties and the nature and strength of their acid sites, primarily Brønsted acid sites. rsc.orgrsc.orgmdpi.com The shape selectivity imposed by the zeolite pore structure plays a crucial role in favoring the formation of the desired para-substituted cumene and limiting the formation of bulkier by-products.

The deactivation of zeolite catalysts in cumene synthesis is primarily attributed to coke formation, which involves the deposition of carbonaceous species within the zeolite pores and on the external surface. scielo.brmdpi.comcore.ac.uk Coke formation can block access to active sites and pore channels, reducing catalyst activity and selectivity. mdpi.commdpi.comresearchgate.net The strength and distribution of acid sites, as well as the zeolite's pore architecture, influence the rate and type of coke formed. Stronger acid sites can promote side reactions like oligomerization and cracking, leading to heavier coke precursors. mdpi.comcore.ac.uk

Beta zeolite (BEA) is a large-pore, three-dimensional zeolite that has shown excellent performance in cumene synthesis. researchgate.netslideshare.net Its interconnected 12-membered ring channels provide good accessibility for both benzene and propylene molecules. rsc.orgrsc.org

The Si/Al ratio of Beta zeolite significantly influences its acidity and, consequently, its catalytic performance. A lower Si/Al ratio corresponds to a higher concentration of Brønsted acid sites, leading to increased activity but potentially also to increased side reactions and deactivation. upm.esrsc.orgscielo.br Conversely, a higher Si/Al ratio results in fewer but stronger acid sites, which can impact activity and selectivity. Dealumination, a process that increases the Si/Al ratio, is a common method to enhance the selectivity and stability of zeolite catalysts for cumene production. upm.es

Crystal size also plays a role in the catalytic performance of Beta zeolites. Smaller crystal sizes can lead to shorter diffusion pathways, facilitating the transport of reactants and products within the zeolite pores and potentially reducing the impact of diffusion limitations on activity and selectivity. researchgate.net

H-Y zeolite (FAU), another large-pore zeolite with a three-dimensional channel system, has also been investigated for cumene synthesis. upm.esCurrent time information in Merrimack County, US.mdpi.com While H-Y zeolites offer good accessibility, their acidity and pore structure characteristics can influence their activity and selectivity compared to Beta zeolite. upm.esmdpi.comCurrent time information in Merrimack County, US.

Other large-pore zeolites, such as mordenite (B1173385) (MOR), have also been explored. upm.esmdpi.comcapes.gov.br The catalytic performance of these zeolites is dependent on their specific pore topology, acidity, and resistance to deactivation under reaction conditions. Studies comparing different large-pore zeolites have aimed to identify the optimal structure and acidity for maximizing cumene yield and minimizing by-product formation. rsc.orgrsc.org

Novel nanoporous catalysts, including the ITQ-24 zeolite, have been synthesized and evaluated for cumene production. tarjomeplus.comresearchgate.netscielo.bracs.orgacs.orgnih.govresearchgate.net ITQ-24 is a three-dimensional large-pore zeolite with a unique channel system. acs.org Research on ITQ-24 has focused on understanding the reaction mechanism and the influence of its specific structure on catalytic performance. Theoretical studies using computational methods have provided insights into the preferred reaction pathways and the role of interactions within the zeolite framework. acs.orgacs.orgnih.govresearchgate.net

The development of novel nanoporous catalysts aims to overcome the limitations of traditional zeolites, such as diffusion constraints and deactivation, by tailoring pore structure, acidity, and crystal morphology. researchgate.netpageplace.deupv.es

Solid Acid Catalysts: Performance Enhancement and Novel Formulations

Beyond zeolites, other solid acid catalysts have been investigated for cumene production. These include modified metal oxides, heteropoly acids supported on various materials, and acidic clays. slideshare.netrsc.orgnih.govmdpi.comacs.orggoogle.com

Efforts in this area focus on enhancing catalytic performance through modifications to improve acid strength, site accessibility, and stability. Novel formulations often involve supporting acidic species on high-surface-area materials or incorporating acidic functionalities into ordered porous structures. rsc.orgpageplace.denih.gov For example, studies have explored the use of supported heteropoly acids and modified zirconia materials as solid acid catalysts for the alkylation of benzene with propylene or related reactions. nih.govacs.org

Liquid Acid Catalysts: Advanced Approaches and Environmental Considerations

While solid acid catalysts are increasingly preferred, liquid acid catalysts like AlCl₃ and H₂SO₄ have historically been used in cumene production. upm.esexxonmobilchemical.comtarjomeplus.comnih.govrsc.orgCurrent time information in Merrimack County, US. However, these catalysts present significant environmental challenges, including the generation of corrosive waste streams and difficulties in separation and disposal. researchgate.netresearchgate.netscielo.brscribd.com

Advanced approaches involving liquid acid catalysts have focused on minimizing their environmental impact through process modifications, improved catalyst handling, and the development of less corrosive or more easily recyclable systems. Despite these efforts, the inherent drawbacks of homogeneous liquid acid catalysts have driven the industry towards heterogeneous solid acid catalysts, particularly zeolites, for their environmental benefits and improved process economics. researchgate.netresearchgate.netscribd.com

Table 1: Comparison of Catalyst Types for Cumene Production

| Catalyst Type | Advantages | Disadvantages |

| Solid Phosphoric Acid | High propylene conversion, good cumene selectivity | Not regenerable, generates acidic waste, corrosion upm.esrsc.org |

| Aluminum Chloride | High cumene yield, effective transalkylation | Corrosive, difficult separation, environmental issues upm.estarjomeplus.comscribd.com |

| Zeolites | High activity and selectivity, regenerable, environmentally friendly | Potential for deactivation by coking, sensitivity to feed impurities upm.esscribd.com |

Table 2: Catalytic Performance of Selected Zeolites in Benzene Alkylation with Propylene

| Zeolite Type | Si/Al Ratio | Reaction Phase | Key Performance Indicators (Example) | Reference |

| Beta | Varied | Liquid/Vapor | High activity, high cumene selectivity | researchgate.netresearchgate.netslideshare.net |

| H-Y | Varied | Liquid/Vapor | Good activity, pore size influence | upm.esCurrent time information in Merrimack County, US.mdpi.com |

| MCM-22 | Varied | Liquid | High activity and selectivity | exxonmobilchemical.comscielo.brpageplace.de |

| ITQ-24 | Varied | Liquid | High reactivity and selectivity | acs.orgacs.orgnih.govresearchgate.net |

| Mordenite | Varied | Liquid/Vapor | Explored for alkylation/transalkylation | upm.esmdpi.comcapes.gov.br |

Note: Specific performance data (conversion, selectivity, lifetime) vary widely depending on detailed catalyst properties and reaction conditions.

Non-Traditional Cumene Synthesis Routes and Process Intensification Research

Advancements in chemical engineering and catalysis have led to the investigation of novel approaches for cumene synthesis, aiming for process intensification, reduced energy consumption, and minimized by-product formation.

Supercritical Fluid Technologies in Cumene Synthesis

Supercritical fluids (SCFs) offer unique properties as reaction media, exhibiting characteristics between those of a liquid and a gas. Their tunable density, viscosity, and mass transfer properties can significantly influence reaction rates and selectivities. Research has explored the use of SCFs, such as supercritical carbon dioxide (scCO2), in the alkylation of benzene with propylene to produce cumene.

Studies have investigated the alkylation of benzene with propene over Beta zeolites under various conditions, including gaseous, liquid, vapor-liquid coexistence, and supercritical phases. researchgate.net Operating under supercritical conditions, particularly near the critical point of the reacting mixture, has shown potential for enhancing the yield of cumene and improving catalyst stability. researchgate.netconicet.gov.ar The non-ideality of the reaction medium under supercritical conditions can influence reaction rates and product distribution. conicet.gov.ar For instance, a comparative study on the transalkylation of diisopropylbenzene (DIPB) with benzene over different zeolites in scCO2 and liquid phase explored the influence of the Si/Al ratio on catalyst activity and cumene selectivity. scielo.brscielo.br While scCO2 did not consistently show superior transalkylation activity for all zeolites compared to the liquid phase, the application of SCFs remains an area of interest for optimizing reaction conditions and potentially mitigating catalyst deactivation due to coke formation. researchgate.netscielo.br

Membrane Reactor Applications for Enhanced Selectivity and Yield

Catalytic membrane reactors (CMRs) integrate reaction and separation processes within a single unit, offering the potential to overcome thermodynamic limitations and enhance selectivity by selectively removing products or co-reactants. The application of CMRs in the selective isopropylation of benzene to cumene has been explored. researchgate.netgoogle.com

Studies comparing CMRs to conventional plug flow reactors (PFRs) for benzene isopropylation have demonstrated the potential for almost complete elimination of by-products like polyalkylated benzenes, which are present in significant amounts in conventional processes. researchgate.net Using a CMR, cumene selectivity has been shown to increase significantly. For example, one study reported a maximum cumene selectivity of 97.25% with a CMR, compared to 90.05% with a conventional PFR. researchgate.net Another study using a catalytic membrane reactor reported 100% cumene selectivity under specific conditions, compared to 91.9% with a conventional process. google.comgoogle.com

The benefits of using CMRs include the continuous removal of products, which shifts the reaction equilibrium towards product formation (Le Chatelier's principle), and the ability to decrease the feed ratio of reactants, minimizing excess reactant use and reducing separation costs. google.comgoogle.com CMRs can also potentially reduce the amount of catalyst required. google.comgoogle.com

Research findings on cumene selectivity in membrane reactors compared to conventional reactors:

| Reactor Type | Cumene Selectivity (%) | Reference |

| Catalytic Membrane Reactor | Up to 97.25 | researchgate.net |

| Conventional PFR | 90.05 | researchgate.net |

| Catalytic Membrane Reactor | 100 | google.comgoogle.com |

| Conventional Process | 91.9 | google.comgoogle.com |

Further research on CMRs has investigated the effect of reaction parameters such as liquid hourly space velocity (LHSV), reactant mole ratio, and catalyst/reactor volume ratio on process economics and performance. researchgate.net While some studies in flow-through membrane reactors showed lower cumene selectivity at maximum conversion compared to fixed-bed reactors due to higher propylene concentration leading to oligomer formation, the potential for enhanced selectivity and process intensification with optimized CMR configurations remains significant. nih.govresearchgate.net

Microwave-Assisted and Photochemical Synthesis Approaches

Microwave-assisted synthesis has gained attention in organic chemistry for its ability to accelerate reactions, often leading to higher yields, milder conditions, and shorter reaction times compared to conventional heating. scirp.orgnih.govrsc.org While direct microwave-assisted alkylation of benzene with propylene for cumene production isn't extensively detailed in the provided results, microwave irradiation has been applied in related reactions, such as the synthesis of coumarin (B35378) derivatives under solvent-free conditions. nih.gov The principle of using microwave energy to enhance reaction kinetics could potentially be explored for cumene synthesis.

Photochemical synthesis, utilizing light to drive chemical reactions, offers another non-traditional route. Research has explored photochemical approaches for the oxidation of cumene to cumene hydroperoxide (CHP), a key intermediate in the conventional cumene process. ariel.ac.ilresearchgate.netacs.org For example, a strategy using iron bromide under blue light irradiation has been demonstrated for the photooxidation of cumene to CHP, achieving high yields in a relatively short time. researchgate.net This approach involves the generation of reactive species, such as bromine radicals, via photoinduced ligand-to-metal charge transfer to abstract hydrogen atoms from cumene. researchgate.net While this focuses on the oxidation step rather than the initial alkylation, it highlights the potential of photochemical methods in cumene-related chemistry. Direct photocatalytic conversion of benzene to phenol with molecular oxygen, a related process, is also being investigated as a green alternative. researchgate.netresearchgate.net

Green Chemistry Principles in Cumene Production Research

The chemical industry is increasingly focusing on implementing green chemistry principles to reduce the environmental impact of chemical production. Research in cumene synthesis is also moving towards more sustainable practices.

Solvent-Free Alkylation Processes

Traditional alkylation processes often utilize solvents, which can contribute to waste generation and environmental concerns. Research into solvent-free alkylation processes for cumene production aims to eliminate or reduce the need for solvents. This aligns with green chemistry principles by minimizing the use and generation of hazardous substances.

The use of solid catalysts, such as zeolites, facilitates the development of solvent-free or near-solvent-free processes. google.comgoogle.com For instance, processes utilizing organotemplate-free zeolite beta catalysts with a low silica-to-alumina ratio have been developed for benzene alkylation with propylene. google.comgoogle.com These processes can operate under relatively mild conditions, including lower reactor inlet temperatures, while maintaining high cumene selectivity and high propylene conversion. google.comgoogle.com The absence of organic templates in catalyst synthesis also contributes to a greener production route.

Utilization of Renewable Feedstocks and Bio-Based Propylene

A significant aspect of green chemistry in cumene production is the shift from fossil fuel-based feedstocks to renewable resources. Research is actively exploring the production of cumene from bio-based sources.

One promising route involves the production of renewable aromatic compounds, including cumene, from biologically produced cyclic monoterpenes. google.com These monoterpenes can be converted to cymene, which can then be used as a renewable feedstock for the production of renewable cumene through transalkylation with benzene. google.com

Another area of research focuses on utilizing biomass derivatives, such as lignin (B12514952), as a source for cumene production. ustc.edu.cnresearchgate.net A multi-step process involving the catalytic transformation of lignin-derived compounds has been investigated, demonstrating the potential for synthesizing cumene from this renewable resource. ustc.edu.cnresearchgate.net This process can involve steps like catalytic pyrolysis of lignin to produce aromatic mixtures, followed by dealkylation and alkylation reactions. ustc.edu.cn

The development of bio-based cumene production processes using renewable feedstocks is a growing trend in the cumene market, driven by increasing environmental concerns and sustainability goals. alliedmarketresearch.commarketresearchfuture.comdatahorizzonresearch.com Companies are exploring bio-based routes as an alternative to traditional petrochemical sources, which can create opportunities for a more sustainable chemical industry. alliedmarketresearch.commarketresearchfuture.com

Waste Minimization and Energy Efficiency in Catalytic Processes

The production of cumene through catalytic processes has seen significant advancements aimed at minimizing waste generation and improving energy efficiency. The shift from older technologies utilizing corrosive liquid catalysts like aluminum chloride (AlCl₃) and solid phosphoric acid (SPA) to newer solid acid catalysts, particularly zeolites, has been a key driver in this regard. exxonmobilchemical.comosti.govupm.esresearchgate.net

Traditional methods using catalysts like AlCl₃ and SPA presented several drawbacks, including the generation of significant acidic waste streams, catalyst disposal issues, and the need for energy-intensive separation and purification steps due to byproduct formation. upm.esresearchgate.nettarjomeplus.com For instance, the AlCl₃ process requires a three-stage wash system with water and caustic solution to remove the catalyst from the reaction product, generating waste. upm.es SPA catalysts, while effective for cumene synthesis, have limitations such as lower cumene yield compared to newer catalysts and are not regenerable, leading to disposal problems. tarjomeplus.com

Modern catalytic processes, such as those employing zeolite catalysts, offer substantial improvements in waste minimization and energy efficiency. Zeolite-based processes are characterized by high activity and selectivity, which minimizes the formation of unwanted byproducts like polyisopropylbenzenes (PIPB) and other heavy alkylates. exxonmobilchemical.comupm.esresearchgate.netbadgerlicensing.com Reduced byproduct formation directly translates to less material loss and simplifies the downstream purification train, requiring less energy for separation through distillation. exxonmobilchemical.combadgerlicensing.comescholarship.org

Furthermore, zeolite catalysts are often regenerable, significantly reducing the amount of solid waste generated compared to non-regenerable catalysts like SPA. upm.es The long catalyst life associated with some zeolite catalysts also contributes to less frequent catalyst replacement and disposal. badgerlicensing.comten.com

Energy efficiency is enhanced in modern cumene processes through several mechanisms. The high selectivity of zeolite catalysts allows for operation with minimal excess of benzene in the feed, which reduces the recycle rates and, consequently, the energy consumption in the reaction and distillation sections. exxonmobilchemical.combadgerlicensing.comten.com Processes like the Badger Cumene technology are highlighted as being highly energy efficient with a low environmental impact. exxonmobilchemical.combadgerlicensing.comten.com This technology, utilizing ExxonMobil's zeolite catalysts, operates in the liquid phase under mild conditions (low temperature and pressure), further contributing to energy savings and allowing for the use of less expensive materials of construction like carbon steel, which also lowers capital investment. exxonmobilchemical.comupm.esbadgerlicensing.comten.com

Integrated process designs also play a crucial role in improving energy efficiency. Some modern processes incorporate features like two-flash vessel systems to improve energy efficiency and reduce material loss. escholarship.org The heat generated during the exothermic alkylation reaction can be recovered and utilized to heat the feed streams, further reducing external energy requirements. escholarship.orgjaci.or.jpsathyabama.ac.in Catalytic distillation, where reaction and separation occur simultaneously in a single unit, is another approach that can lead to energy savings and reduced capital costs. sathyabama.ac.inscribd.com

Research findings demonstrate the impact of different catalysts and process conditions on yield and energy efficiency. Studies comparing different zeolite catalysts, temperatures, and reaction conditions aim to identify the most efficient combinations for cumene production. osti.gov For instance, experiments have investigated the performance of various zeolites like Beta-zeolite and H-Z-Y zeolite under different conditions, measuring cumene production and selectivity versus side-products like diisopropylbenzenes (DIPB). osti.gov

The development of novel catalysts, such as modified beta zeolite exchanged with cerium, has shown increased activity and selectivity for cumene production in transalkylation reactions, contributing to more economical and efficient processes. scielo.br

| Catalyst Type | Key Advantages for Waste Minimization & Energy Efficiency | Disadvantages (compared to modern catalysts) |

| Solid Phosphoric Acid (SPA) | Effective for cumene synthesis. tarjomeplus.com | Limited yield, high benzene/propylene ratio needed, non-regenerable catalyst. tarjomeplus.com |

| Aluminum Chloride (AlCl₃) | Can achieve high overall cumene yield with transalkylation. tarjomeplus.com | Corrosive, generates acidic waste, catalyst used on a once-through basis. upm.esresearchgate.net |

| Zeolites (e.g., Beta, MCM-22) | High activity and selectivity, regenerable, lower byproduct formation, milder operating conditions, reduced corrosion. exxonmobilchemical.comupm.esresearchgate.netbadgerlicensing.com | Performance can vary depending on zeolite type and modification. osti.govresearchgate.net |

Oxidative Transformations of Cumene: Academic Investigations

The oxidation of cumene is a cornerstone of industrial chemistry, primarily for the production of cumene hydroperoxide, a precursor to phenol and acetone. Academic research has extensively explored the nuances of these oxidative processes.

The liquid-phase autoxidation of cumene is a classic example of a free-radical chain reaction. libretexts.org This process is typically carried out by bubbling air or oxygen through liquid cumene, often in a basic medium to neutralize acidic byproducts that could catalyze the decomposition of the desired hydroperoxide. acs.orgulisboa.pt

The reaction proceeds through three main stages:

Initiation: The reaction is initiated by the formation of cumyl radicals. This can be achieved through the decomposition of an added radical initiator or, more commonly in industrial settings, through the autocatalytic decomposition of cumene hydroperoxide (CHP) itself. libretexts.org The tertiary benzylic hydrogen on the cumene molecule is particularly susceptible to abstraction. wikipedia.org

Termination: The chain reaction is terminated by the combination of two radicals to form non-radical products. libretexts.org

The primary product of this autoxidation is cumene hydroperoxide. However, side reactions can occur, leading to the formation of byproducts such as dimethylphenylcarbinol (DMPC) and acetophenone. ulisboa.pt Phenol can also be formed as a byproduct and acts as an inhibitor to the oxidation reaction. ulisboa.pt

Kinetic models have been developed to describe the rate of cumene autoxidation. These models are based on the radical-chain kinetic scheme and consider the rates of initiation, propagation, and termination steps. They are essential for optimizing reactor design and operating conditions to maximize the yield of cumene hydroperoxide.

To improve the efficiency and selectivity of cumene oxidation, various catalysts have been investigated. These catalysts can influence the reaction rate and product distribution. Transition metal compounds, such as those of manganese, copper, cobalt, nickel, and iron, have been shown to be effective catalysts for the liquid-phase oxidation of cumene. ulisboa.pt The catalytic activity of metal ions often follows the order: Mn(II) > Cu(II) > Co(II) > Ni(II) > Fe(II). ulisboa.pt

Zeolites, particularly those modified with metals, have also been explored as catalysts for cumene oxidation. researchgate.net For instance, cerium-modified beta zeolite has been shown to enhance the conversion of cumene and the selectivity towards cumene hydroperoxide. researchgate.net

Recent research has also focused on the use of more novel catalysts, such as metal-organic frameworks (MOFs) and ionic liquids, to achieve higher selectivity under milder reaction conditions. The goal of selective functionalization is to direct the oxidation towards a specific product, minimizing the formation of unwanted byproducts.

A summary of various catalysts and their performance in cumene oxidation is presented in the table below.

| Catalyst Type | Example | Key Findings |

| Transition Metal Compounds | Mn(II), Cu(II), Co(II) salts | Effective in catalyzing cumene oxidation, with Mn(II) showing the highest activity. ulisboa.pt |

| Zeolites | Cerium-modified Beta Zeolite | Increased conversion of cumene and selectivity to cumene hydroperoxide. researchgate.net |

| Metal-Organic Frameworks | Not specified | Investigated as potential catalysts for improved selectivity. |

| Ionic Liquids | Not specified | Studied for their potential to enhance reaction rates and selectivity. |

Ozonolysis is a powerful oxidative cleavage reaction that can break carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com While cumene itself does not have a double bond in its side chain, ozonolysis can be relevant in the context of byproducts or in advanced oxidation processes. The general mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to an alkene, forming an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate rearranges to a more stable secondary ozonide, which can then be worked up to yield carbonyl compounds. organic-chemistry.org